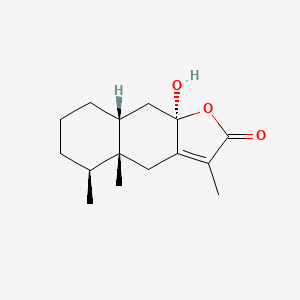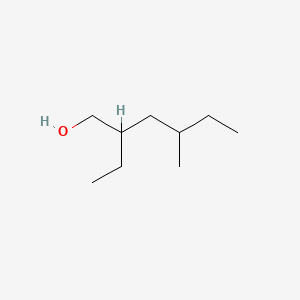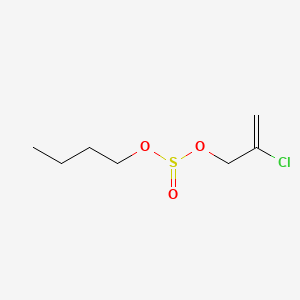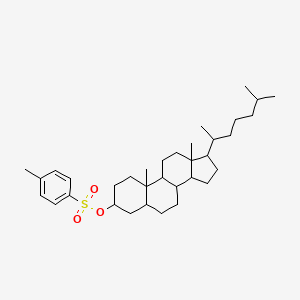
Cholestan-3-yl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholestan-3-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C34H54O3S It is a derivative of cholestane, a saturated steroid, and contains a sulfonate ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholestan-3-yl 4-methylbenzene-1-sulfonate typically involves the esterification of cholestanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to accommodate higher volumes of reactants
Continuous Stirring: Ensures uniform mixing and reaction efficiency
Purification: Techniques such as recrystallization or column chromatography to obtain pure product
Analyse Chemischer Reaktionen
Types of Reactions
Cholestan-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids
Reduction: Reduction reactions can convert the sulfonate group to a sulfide
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively
Major Products Formed
Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives
Reduction: Formation of cholestan-3-yl sulfide
Substitution: Formation of brominated or nitrated derivatives of the benzene ring
Wissenschaftliche Forschungsanwendungen
Cholestan-3-yl 4-methylbenzene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential effects on cellular processes and membrane dynamics
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Cholestan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the cholestane backbone can integrate into lipid membranes, influencing membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cholesteryl 4-methylbenzenesulfonate
- Cholestan-3-yl p-toluenesulfonate
- Cholesteryl p-toluenesulfonate
Uniqueness
Cholestan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cholestane backbone and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
21843-10-7 |
|---|---|
Molekularformel |
C34H54O3S |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-11,13-14,23,25-27,29-32H,7-9,12,15-22H2,1-6H3 |
InChI-Schlüssel |
IAEKFZXJTDNGTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
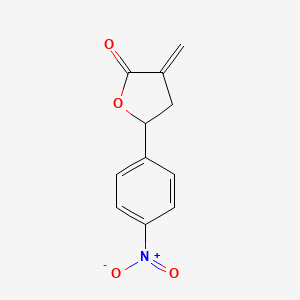
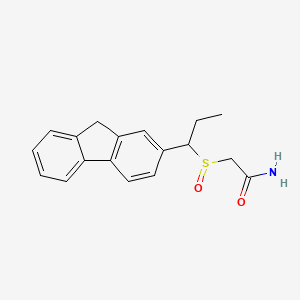
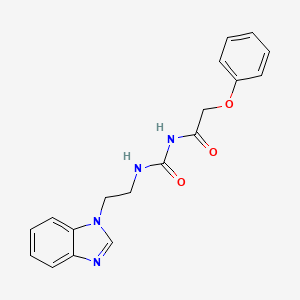
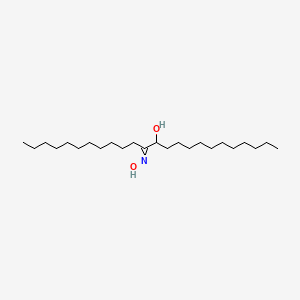
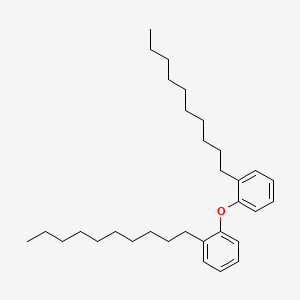
![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)


